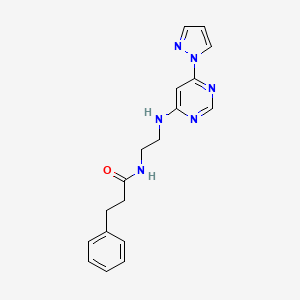

N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-phenylpropanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-phenylpropanamide is a complex organic compound featuring a pyrazole and pyrimidine moiety linked to a phenylpropanamide structure

作用機序

Target of Action

The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a serine/threonine protein kinase that plays a crucial role in cell cycle regulation, particularly the transition from the G1 phase to the S phase . It has been garnering considerable interest as a target to develop new cancer treatments and to ameliorate resistance to CDK4/6 inhibitors .

Mode of Action

The compound interacts with CDK2 in a way that inhibits its activity . It is suggested that the compound acts as an ATP-competitive inhibitor , binding to the ATP-binding pocket of CDK2 and preventing ATP from binding, thereby inhibiting the kinase’s activity . This results in reduced phosphorylation of retinoblastoma at Thr821, arresting cells at the S and G2/M phases, and inducing apoptosis .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle regulation pathway. CDK2 is activated by binding to cyclin A or E and phosphorylation at its Thr160 residue by the CDK-activating kinase (CAK, i.e., CDK7-cyclin H-MAT1) . The activity of CDK2 is also negatively regulated by phosphorylation at its Thr14 and Tyr15 by Wee1/Myt1 as well as by binding to CDK inhibitory proteins such as the CDK-interacting protein (Cip)/kinase inhibitory protein (Kip) family members (i.e., p21 Cip1, p27 Kip1, and p57 Kip2) . Therefore, the inhibition of CDK2 can disrupt these pathways and lead to cell cycle arrest and apoptosis .

Pharmacokinetics

It is noted that similar compounds have shown issues with rapid clearance and low oral bioavailability

Result of Action

The inhibition of CDK2 by this compound leads to a reduction in the phosphorylation of retinoblastoma at Thr821, arresting cells at the S and G2/M phases, and inducing apoptosis . This compound displayed sub-micromolar antiproliferative activity against a panel of 13 cancer cell lines .

生化学分析

Biochemical Properties

It is known that similar compounds with a pyrazole core have been associated with a wide range of biological targets . These compounds have shown potential as inhibitors of cyclin-dependent kinase 2 (CDK2), a protein that plays a crucial role in cell cycle regulation . The interaction between N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-phenylpropanamide and these biomolecules could be due to the presence of the pyrazole and pyrimidine moieties in its structure, which are known to form hydrogen bonds and π-π stacking interactions with amino acid residues in the active sites of proteins .

Cellular Effects

Compounds with similar structures have demonstrated significant effects on various types of cells . For instance, some pyrazole derivatives have shown cytotoxic activity against human breast cancer cell lines . These compounds can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Based on the activities of structurally similar compounds, it can be hypothesized that this compound may exert its effects at the molecular level through binding interactions with biomolecules, inhibition or activation of enzymes, and changes in gene expression . For instance, some pyrazole derivatives have been found to inhibit CDK2, a key regulator of the cell cycle .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-phenylpropanamide typically involves multiple steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.

Synthesis of the Pyrimidine Ring: The pyrimidine ring is often formed through the condensation of a β-dicarbonyl compound with guanidine.

Coupling of Pyrazole and Pyrimidine: The pyrazole and pyrimidine rings are then coupled using a suitable linker, often involving a nucleophilic substitution reaction.

Formation of the Final Compound: The final step involves the reaction of the coupled intermediate with 3-phenylpropanoyl chloride in the presence of a base such as triethylamine to form the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the pyrazole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can occur at the amide bond or the pyrimidine ring, using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring, with reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of alkylated derivatives.

科学的研究の応用

Chemistry

In chemistry, N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-phenylpropanamide is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound is studied for its potential as a ligand in biochemical assays. Its ability to interact with specific proteins or enzymes makes it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. Its structure suggests it may have activity against certain diseases, possibly acting as an inhibitor of specific enzymes or receptors involved in disease pathways.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

類似化合物との比較

Similar Compounds

N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-phenylpropanamide: This compound is unique due to its specific combination of pyrazole and pyrimidine rings.

Pyrazole Derivatives: Compounds like 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide have similar pyrazole structures but differ in their additional functional groups.

Pyrimidine Derivatives: Compounds such as 2-(1H-pyrazol-1-yl)-4(3H)-pyrimidinones are structurally related but lack the phenylpropanamide moiety.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and biological activity not found in simpler pyrazole or pyrimidine derivatives.

生物活性

N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-phenylpropanamide is a synthetic compound characterized by its unique structural features, including a pyrazole ring, a pyrimidine moiety, and an amide functional group. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C18H22N6O, and it possesses a molecular weight of 342.41 g/mol. The presence of heterocyclic rings contributes to its diverse biological activity.

This compound interacts with various biological targets, including:

- Enzymes : It may inhibit specific kinases involved in cancer pathways, similar to other pyrazole derivatives that have shown activity against BRAF(V600E) and EGFR.

- Receptors : The compound's structure allows it to bind to receptors that modulate inflammatory responses.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. For instance, studies have shown that compounds with similar structures can inhibit the proliferation of cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest.

| Compound | Target | Activity |

|---|---|---|

| N-(2-aminoethyl)-3-phenylpropanamide | BRAF(V600E) | Inhibition |

| N-(2-aminoethyl)-3-phenylpropanamide | EGFR | Inhibition |

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Pyrazole derivatives have been documented to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are crucial in the pathogenesis of chronic inflammatory diseases.

Case Studies

- Antitumor Efficacy : A study evaluated a series of pyrazole derivatives for their ability to inhibit tumor growth in xenograft models. The results indicated that compounds structurally related to this compound exhibited significant tumor suppression, correlating with their ability to inhibit key signaling pathways.

- Inflammation Model : In an animal model of acute inflammation, administration of pyrazole-based compounds resulted in a marked reduction in edema and inflammatory markers, suggesting a potential therapeutic role for this class of compounds in treating inflammatory disorders.

Synthesis Pathways

The synthesis of this compound typically involves:

- Formation of the Pyrazole Ring : Achieved through the reaction of hydrazine with appropriate carbonyl compounds.

- Synthesis of the Pyrimidine Moiety : Condensation reactions involving amidines and β-dicarbonyl compounds.

- Amide Coupling : Final coupling of the amine and acid components to form the desired amide structure.

特性

IUPAC Name |

3-phenyl-N-[2-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N6O/c25-18(8-7-15-5-2-1-3-6-15)20-11-10-19-16-13-17(22-14-21-16)24-12-4-9-23-24/h1-6,9,12-14H,7-8,10-11H2,(H,20,25)(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PROSLALDAKKTRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)NCCNC2=CC(=NC=N2)N3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。